2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride 2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18291921
InChI: InChI=1S/C11H11ClN2O2.ClH/c1-2-14-9-4-3-7(11(15)16)5-8(9)13-10(14)6-12;/h3-5H,2,6H2,1H3,(H,15,16);1H
SMILES:
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13 g/mol

2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18291921

Molecular Formula: C11H12Cl2N2O2

Molecular Weight: 275.13 g/mol

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride -

Specification

Molecular Formula C11H12Cl2N2O2
Molecular Weight 275.13 g/mol
IUPAC Name 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H11ClN2O2.ClH/c1-2-14-9-4-3-7(11(15)16)5-8(9)13-10(14)6-12;/h3-5H,2,6H2,1H3,(H,15,16);1H
Standard InChI Key XPBUWVRWCBSMHH-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)C(=O)O)N=C1CCl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₂Cl₂N₂O₂ and a molecular weight of 275.13 g/mol . Its structure features a benzimidazole ring substituted at the 1-position with an ethyl group, a chloromethyl group at the 2-position, and a carboxylic acid moiety at the 5-position, which is protonated as a hydrochloride salt .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, reveals a monoclinic crystal system with space group P2₁/c and lattice parameters a = 7.1982 Å, b = 9.4513 Å, c = 14.0485 Å, and β = 102.440° . Spectroscopic characterization includes:

  • FT-IR: Peaks at ~3379 cm⁻¹ (N–H stretch), ~1681 cm⁻¹ (C=O stretch), and ~675 cm⁻¹ (C–Cl stretch) .

  • ¹H NMR: Signals at δ 5.09 ppm (CH₂Cl), δ 1.4–1.6 ppm (ethyl CH₃), and δ 7.6–8.4 ppm (aromatic protons) .

Synthesis and Manufacturing

Cyclization of 3-Amino-4-ethylaminobenzoic Acid

The synthesis begins with 3-amino-4-ethylaminobenzoic acid, which undergoes cyclization with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) at 50–70°C . This step forms the benzimidazole core:

C₉H₁₁N₂O₂+ClCH₂COClC₁₁H₁₂ClN₂O₂+HCl(Yield: 85–88%)[5][10].\text{C₉H₁₁N₂O₂} + \text{ClCH₂COCl} \rightarrow \text{C₁₁H₁₂ClN₂O₂} + \text{HCl} \quad \text{(Yield: 85–88\%)}[5][10].

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride in a mixed solvent system (e.g., water/acetonitrile) to precipitate the hydrochloride salt . Adjusting the pH to 4–5 with NaOH ensures high purity (>99%) .

Process Optimization

  • Solvent Selection: Ethyl acetate or acetonitrile enhances product precipitation .

  • Catalysis: Trace DMF accelerates acylation .

  • Scale-Up: Batch reactions in 1,000 mL flasks achieve yields >85%, demonstrating industrial viability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (DMF, acetonitrile) but insoluble in nonpolar solvents (hexane) .

  • Stability: Stable under inert atmospheres but hydrolyzes in aqueous alkaline conditions due to the reactive chloromethyl group .

Thermal Properties

  • Melting Point: Analogous compounds melt at 284–293°C, suggesting high thermal stability .

  • Degradation: Decomposes above 300°C, releasing HCl and CO₂ .

Pharmaceutical Applications

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